molecular formula C26H21ClN4O2 B14965284 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,6-dimethylphenyl)acetamide

2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B14965284
M. Wt: 456.9 g/mol
InChI Key: ZUZCGHGQHBHSKI-UHFFFAOYSA-N
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Description

2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,6-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. This compound is characterized by its unique structure, which includes a pyrimido[1,2-a]benzimidazole core fused with a 4-chlorophenyl group and an acetamide moiety. It has garnered significant interest in scientific research due to its potential pharmacological properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,6-dimethylphenyl)acetamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyrimido[1,2-a]benzimidazole Core: This step involves the condensation of 2-aminobenzimidazole with a suitable aldehyde or ketone in the presence of a base such as potassium hydroxide (KOH) in a solvent like dimethylformamide (DMF). The reaction is often carried out under reflux conditions.

    Introduction of the 4-Chlorophenyl Group: The next step involves the introduction of the 4-chlorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Acetamide Formation: The final step involves the formation of the acetamide moiety by reacting the intermediate with 2,6-dimethylaniline and acetic anhydride under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,6-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

    Inhibition of Enzymes: It can inhibit enzymes involved in key biological processes, such as cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects.

    Interaction with Receptors: The compound may interact with specific receptors, such as G-protein coupled receptors (GPCRs), modulating cellular signaling pathways.

    Induction of Apoptosis: It can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]-N-(2,6-dimethylphenyl)acetamide can be compared with other similar compounds, such as:

    Pyrimido[1,2-a]benzimidazoles: These compounds share the same core structure but differ in the substituents attached to the core. They exhibit similar pharmacological properties but may vary in potency and selectivity.

    Benzimidazole Derivatives: Compounds like benzimidazole and its derivatives have similar structural features and are known for their broad spectrum of biological activities, including antimicrobial and anticancer properties.

    Phenylacetamide Derivatives: These compounds have a phenylacetamide moiety and are used in various therapeutic applications, including as analgesics and anti-inflammatory agents.

List of Similar Compounds

  • Pyrimido[1,2-a]benzimidazoles
  • Benzimidazole
  • 2-aminobenzimidazole
  • 4-chlorobenzyl chloride
  • Phenylacetamide derivatives

Properties

Molecular Formula

C26H21ClN4O2

Molecular Weight

456.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C26H21ClN4O2/c1-16-6-5-7-17(2)25(16)29-23(32)15-30-21-8-3-4-9-22(21)31-24(33)14-20(28-26(30)31)18-10-12-19(27)13-11-18/h3-14H,15H2,1-2H3,(H,29,32)

InChI Key

ZUZCGHGQHBHSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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